

# Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ningetinib Tosylate |           |
| Cat. No.:            | B560534             | Get Quote |

CAS Number: 1394820-77-9

This technical guide provides a comprehensive overview of **Ningetinib Tosylate**, a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, pharmacological properties, and potential therapeutic applications.

### Introduction

**Ningetinib Tosylate** is the tosylate salt form of ningetinib, a multi-targeted TKI with significant antineoplastic activity.[1][2][3] It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including c-Met (hepatocyte growth factor receptor, HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), AxI, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][4] By competitively binding to the ATP-binding pocket of these kinases, **Ningetinib Tosylate** disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and invasion.[4] The tosylate salt form enhances the compound's solubility and bioavailability.[4]

# **Chemical and Physical Properties**



| Property          | Value                                                                                                                                                  |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 1394820-77-9                                                                                                                                           |  |
| Molecular Formula | C38H37FN4O8S                                                                                                                                           |  |
| Molecular Weight  | 728.79 g/mol [3][4]                                                                                                                                    |  |
| IUPAC Name        | N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid[3] |  |
| Synonyms          | CT-053 tosylate, CT-053-PTSA[2]                                                                                                                        |  |

## **Mechanism of Action and Signaling Pathways**

**Ningetinib Tosylate** exerts its anti-cancer effects by inhibiting multiple RTKs simultaneously. This multi-targeted approach can be particularly effective in overcoming resistance mechanisms that may arise from the redundancy and crosstalk of signaling pathways in cancer cells.

The primary targets of **Ningetinib Tosylate** and their associated downstream signaling pathways are detailed below.

## Inhibition of c-Met, VEGFR2, and Axl Signaling

**Ningetinib Tosylate** demonstrates potent inhibitory activity against c-Met, VEGFR2, and Axl. [5][6][7][8] The inhibition of these kinases disrupts key cellular processes that are crucial for tumor progression.





Click to download full resolution via product page

Caption: Inhibition of c-Met, VEGFR2, and Axl signaling pathways by Ningetinib Tosylate.

# Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)



Recent studies have highlighted Ningetinib as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[9][10] These mutations are common in AML and are associated with a poor prognosis.[10] Ningetinib effectively inhibits the phosphorylation of FLT3 and its downstream targets, STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[9]





Click to download full resolution via product page

Caption: Ningetinib's inhibitory effect on the FLT3-ITD signaling pathway in AML.

# Pharmacological Data In Vitro Activity

**Ningetinib Tosylate** has demonstrated potent inhibitory activity against its target kinases in various in vitro assays.

| Target Kinase | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| c-Met         | 6.7[5][6][7][8]       |
| VEGFR2        | 1.9[5][6][7][8]       |
| AxI           | <1.0[5][6][7][8]      |

In cell-based functional assays, **Ningetinib Tosylate** inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvascular angiogenesis in rat aortic rings with IC<sub>50</sub> values of 8.6 nM and 6.3 nM, respectively.[5]

## **In Vivo Activity**

In vivo studies in animal models have demonstrated the anti-tumor efficacy of **Ningetinib Tosylate**.



| Animal Model                                                    | Dosage                          | Key Findings                                                                                                                                          | Reference |
|-----------------------------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| U87MG human<br>glioblastoma<br>xenograft nude mice              | 3 mg/kg (single oral<br>dose)   | Potent inhibition of c-<br>Met, AKT, and ERK1/2<br>phosphorylation for up<br>to 6 hours in tumor<br>tissues.                                          | [5][11]   |
| Orthotopic U87MG<br>human glioblastoma<br>xenograft             | 20 mg/kg/day (oral, 21<br>days) | Prolonged median survival time and a significant increase in life-span value (ILS=32%, p=0.003) compared to the vehicle-treated group.                | [5]       |
| FLT3-ITD and FLT3-<br>ITD-F691L mutation<br>mouse models of AML | Not specified                   | Showed superior anti-<br>leukemia activity<br>compared to<br>gilteritinib and<br>quizartinib,<br>significantly<br>prolonging the survival<br>of mice. | [10]      |

# Experimental Protocols Kinase Inhibition Assay (General Protocol)

A common method to determine the  $IC_{50}$  values for kinase inhibitors is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.





Click to download full resolution via product page

Caption: General workflow for a kinase inhibition assay.

#### Methodology:

 Reagents: Recombinant human kinases (e.g., c-Met, VEGFR2, Axl), corresponding peptide substrates, ATP, and detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin for a biotinylated substrate).

#### Procedure:

- The kinase is pre-incubated with serially diluted Ningetinib Tosylate in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.
- The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
- The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C).
- The reaction is stopped by adding a solution containing EDTA.
- Detection reagents are added, and the plate is incubated to allow for antibody binding.
- The signal (e.g., TR-FRET ratio) is read on a plate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control (DMSO vehicle). The IC<sub>50</sub> value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

## **Western Blot Analysis for Phosphorylation Inhibition**

This protocol is used to assess the effect of Ningetinib on the phosphorylation of target kinases and their downstream signaling proteins in cell lines.[9]

#### Methodology:

· Cell Culture and Treatment:



- Culture relevant cancer cell lines (e.g., MV4-11 and MOLM13 for FLT3-ITD AML) under standard conditions.
- Treat the cells with varying concentrations of Ningetinib for different time points (e.g., 2 or 6 hours).

#### Protein Extraction:

- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein from each sample by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

#### Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

#### Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.



## **Clinical Development**

Ningetinib has been investigated in a Phase 1 clinical trial for acute myeloid leukemia.[2] The trial focused on patients with FLT3 mutations.[2] While this specific trial is now closed, the promising preclinical data, particularly its efficacy against resistant mutations, suggests potential for further clinical investigation in AML and other cancers driven by its target kinases. [2][10]

### Conclusion

**Ningetinib Tosylate** is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of cancer progression, including c-Met, VEGFR2, AxI, and FLT3. Its ability to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for various solid tumors and hematological malignancies. The detailed pharmacological profile and experimental data presented in this guide offer a valuable resource for researchers and clinicians in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. ningetinib My Cancer Genome [mycancergenome.org]
- 3. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. CT-053 tosylate | VEGF and PDGF inhibitor | CAS# 1394820-77-9 | InvivoChem [invivochem.com]



- 8. 1394820-77-9 Cas No. | Ningetinib Tosylate | Apollo [store.apolloscientific.co.uk]
- 9. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ningetinib Tosylate | 1394820-77-9 [chemicalbook.com]
- To cite this document: BenchChem. [Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560534#ningetinib-tosylate-cas-number-1394820-77-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com